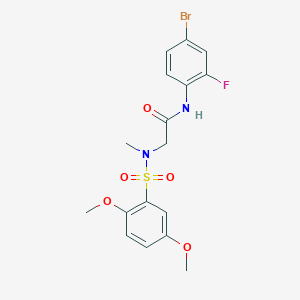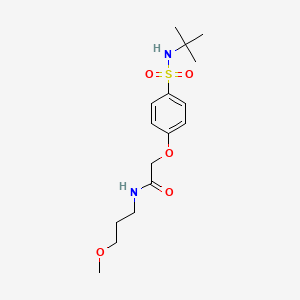
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It was discovered by Bayer AG and is currently being studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 activates sGC, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 promotes vasodilation and inhibits platelet aggregation, which can improve blood flow and reduce vascular resistance.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission. It has also been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 in lab experiments is its potency and selectivity for sGC. This allows for precise modulation of cGMP levels without affecting other signaling pathways. However, one limitation is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272, including its potential therapeutic applications in other diseases, such as stroke and diabetes. In addition, further studies are needed to elucidate its mechanism of action and potential side effects at different doses. Finally, the development of more potent and selective sGC activators may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 involves several steps, including the reaction of 4-nitrophenol with tert-butylamine to form 4-nitrophenyl tert-butyl sulfonate. This compound is then reacted with 3-methoxypropylamine to form 4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)amine. The final step involves the reaction of this compound with acetic anhydride to form 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272.
Applications De Recherche Scientifique
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2,3)18-24(20,21)14-8-6-13(7-9-14)23-12-15(19)17-10-5-11-22-4/h6-9,18H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFIPNBTCAMPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
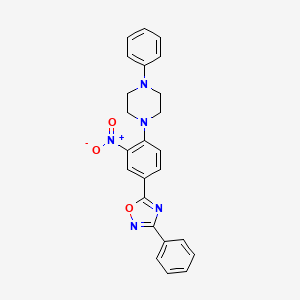
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
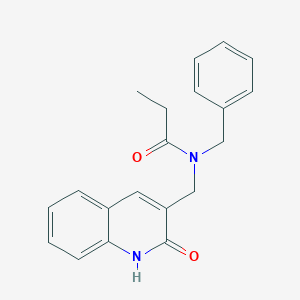
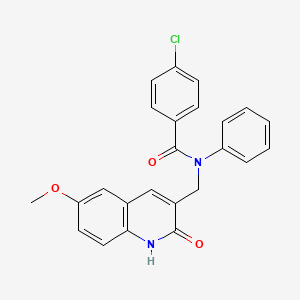
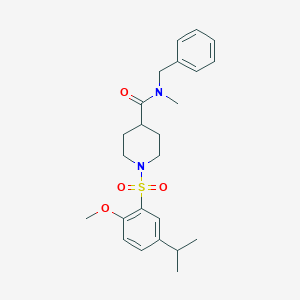



![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)

